molecular formula C7H6IN3 B8715692 5-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

5-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B8715692
M. Wt: 259.05 g/mol
InChI Key: MARCBXQUQQHSDN-UHFFFAOYSA-N
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Patent
US08110585B2

Procedure details

To a solution of 2-methyl[1,2,4]triazolo[1,5-a]pyridine (63.2 g, 475 mmol) in tetrahydrofuran (1.37 L) was added dropwise 2.5 M n-butyllithium/hexane solution (5.62 mL, 8.99 mmol) at −78° C. and the mixture was stirred at −78° C. for 30 min. A solution of iodine (181 g, 712 mmol) in tetrahydrofuran (1.00 L) was added, and the mixture was stirred at −78° C. for 30 min, and at room temperature for 1 hr. Water (500 mL) was added to the reaction solution, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/2) to give the title compound (45.0 g, yield 37%).
Quantity
63.2 g
Type
reactant
Reaction Step One
Quantity
1.37 L
Type
solvent
Reaction Step One
Name
n-butyllithium hexane
Quantity
5.62 mL
Type
catalyst
Reaction Step One
Quantity
181 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:10]=[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][N:4]2[N:3]=1.[I:11]I.O>O1CCCC1.C([Li])CCC.CCCCCC>[I:11][C:9]1[N:4]2[N:3]=[C:2]([CH3:1])[N:10]=[C:5]2[CH:6]=[CH:7][CH:8]=1 |f:4.5|

Inputs

Step One
Name
Quantity
63.2 g
Type
reactant
Smiles
CC1=NN2C(C=CC=C2)=N1
Name
Quantity
1.37 L
Type
solvent
Smiles
O1CCCC1
Name
n-butyllithium hexane
Quantity
5.62 mL
Type
catalyst
Smiles
C(CCC)[Li].CCCCCC
Step Two
Name
Quantity
181 g
Type
reactant
Smiles
II
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at −78° C. for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
at room temperature for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=1/2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CC=CC=2N1N=C(N2)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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